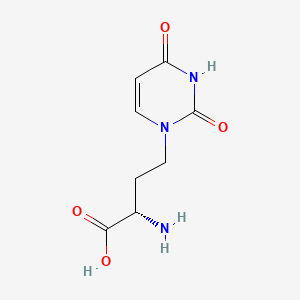

1-(3'-Amino-3'-carboxypropyl)uracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(2,4-dioxopyrimidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c9-5(7(13)14)1-3-11-4-2-6(12)10-8(11)15/h2,4-5H,1,3,9H2,(H,13,14)(H,10,12,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUDOTYRCSMXFT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989591 | |

| Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69557-82-0 | |

| Record name | 1-(3'-Amino-3'-carboxypropyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069557820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Distribution of 1 3 Amino 3 Carboxypropyl Uracil

Identification and Localization in Specific RNA Molecules

The discovery and characterization of acp³U have revealed its specific incorporation into certain RNA molecules, highlighting its importance in cellular processes.

Presence in Transfer RNA (tRNA) Species

1-(3'-Amino-3'-carboxypropyl)uracil is a known modification in tRNA, the molecule responsible for carrying amino acids to the ribosome during translation. ias.ac.in Its existence has been documented in various tRNA species, indicating a conserved role. ias.ac.inoup.comnih.gov

The incorporation of acp³U is not random; it occurs at specific positions within the tRNA molecule. In Escherichia coli, this modification is found at position 47 in the variable loop of several tRNA species. nih.govnih.gov In eukaryotes, a related modification is often found at positions 20 or 20a. This position-specific placement suggests a precise enzymatic mechanism and a functional significance related to the tertiary structure of the tRNA.

The presence of acp³U has been identified in specific tRNA isoacceptors, which are tRNA molecules that carry the same amino acid but have different anticodon sequences. For instance, it has been found in E. coli tRNAPhe. nih.govebi.ac.uk The modification of specific isoacceptors suggests a role in fine-tuning the function of these particular tRNAs in protein synthesis.

Distribution Across Diverse Organisms

The occurrence of this compound and its derivatives is not limited to a single domain of life, indicating its ancient evolutionary origin. It has been identified in both prokaryotic and eukaryotic organisms. ias.ac.innih.gov In bacteria like E. coli, acp³U is present in tRNA. nih.govnih.gov In eukaryotes, a more complex derivative, 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ), is found in rRNA. nih.gov The presence of acp³U itself has also been reported in the tRNA of the protist Trypanosoma brucei. nih.gov This broad distribution underscores its fundamental role in RNA biology.

Subcellular Compartmentalization and Tissue-Specific Expression

The localization of this modified nucleoside is primarily within the cellular machinery for protein synthesis. In archaea and eukaryotes, a derivative of acp³U is found in the small ribosomal subunit RNA, a key component of the ribosome. nih.gov Specifically, N³-(3-amino-3-carboxypropyl)-uridine (acp³U) is present in the rRNA of archaea like Haloferax volcanii, while N¹-methyl-N³-(3-amino-3-carboxypropyl) pseudouridine (B1679824) (m¹acp³Ψ) is located at a conserved position in the 18S rRNA of eukaryotes. nih.govnih.gov

While direct evidence for tissue-specific expression levels of this compound itself is limited, the expression of enzymes that synthesize related modifications has been shown to vary between tissues. This suggests that the levels of these modified nucleosides could also differ depending on the tissue type and its metabolic state.

Quantitative Profiles in Biological Matrices

The quantification of modified nucleosides like this compound in biological samples is an area of ongoing research. While specific quantitative data for this compound across various biological matrices is not extensively detailed in the provided search results, the development of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for the detection and potential quantification of such modifications in RNA digests. nih.gov For example, LC-MS analysis has been used to confirm the in vitro synthesis of acp³U in tRNA from an E. coli strain that initially lacked the modification. nih.gov The intracellular concentrations of related precursors like uracil (B121893) can vary significantly depending on the cell type and conditions, which could influence the extent of such modifications. nih.gov

Table 1: Position-Specific Incorporation of this compound and its Derivatives in RNA

| Organism/Domain | RNA Type | Position | Modified Nucleoside |

| Escherichia coli (Prokaryote) | tRNA | 47 | 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp³U) nih.govnih.gov |

| Eukaryotes | tRNA | 20/20a | Related modifications |

| Haloferax volcanii (Archaea) | rRNA | Conserved position in SSU | N³-(3-amino-3-carboxypropyl)-uridine (acp³U) nih.gov |

| Eukaryotes | rRNA | Conserved position in 18S | N¹-methyl-N³-(3-amino-3-carboxypropyl) pseudouridine (m¹acp³Ψ) nih.govnih.gov |

| Trypanosoma brucei (Eukaryote) | tRNALys(UUU) | 47 | 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine nih.gov |

Methodologies for Sample Preparation and Enrichment

The detection and analysis of this compound, within its biological context as acp³U, necessitate specific sample preparation and enrichment strategies to isolate it from complex biological samples.

Isolation of tRNA: The primary source for studying acp³U has historically been tRNA. General procedures for tRNA isolation involve cell lysis followed by steps to separate tRNA from other cellular components like proteins, DNA, and larger RNA species such as ribosomal RNA (rRNA). This is often achieved through a combination of phenol-chloroform extraction and size-exclusion or ion-exchange chromatography.

Enzymatic Digestion: To analyze the nucleoside composition of tRNA, the purified tRNA is enzymatically digested into its constituent nucleosides. This is typically performed using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase, which cleave the phosphodiester bonds of the RNA backbone, releasing the individual nucleosides for further analysis.

Enrichment of acp³U-Containing Molecules: Given the low abundance of modified nucleosides, enrichment methods are often required.

Chromatographic Fractionation: High-performance liquid chromatography (HPLC) is a key technique used to separate different tRNA species or to fractionate the digest of total tRNA to enrich for modified nucleosides prior to mass spectrometry analysis.

Affinity-Based Enrichment: For glycoRNAs containing acp³U, a specialized method known as RNA-optimized periodate (B1199274) oxidation and aldehyde ligation (rPAL) has been developed. nih.govbiorxiv.org This technique involves the periodate oxidation of the terminal sialic acid diols on the N-glycans to create an aldehyde, which can then be tagged for affinity purification, thereby enriching for glycoRNAs.

A summary of sample preparation and enrichment methodologies is presented in the table below.

| Method | Description | Application | References |

|---|---|---|---|

| tRNA Isolation | Extraction and purification of total tRNA from cells. | General preparation for acp³U analysis in tRNA. | nih.gov |

| Enzymatic Digestion | Use of nucleases to break down tRNA into individual nucleosides. | Preparation for mass spectrometry-based identification and quantification. | nih.gov |

| Chromatographic Fractionation | Separation of tRNA species or nucleosides using techniques like HPLC. | Enrichment of specific tRNAs or modified nucleosides. | nih.gov |

| rPAL (RNA-optimized periodate oxidation and aldehyde ligation) | Chemical labeling and affinity purification of glycoRNAs. | Specific enrichment of glycoRNAs containing acp³U. | nih.govbiorxiv.org |

Approaches for Absolute and Relative Quantification in Biological Samples

The quantification of this compound, as part of the acp³U nucleoside, is crucial for understanding its biological roles and the effects of its modification levels. Mass spectrometry is the cornerstone for both relative and absolute quantification.

Relative Quantification: Relative quantification aims to determine the change in the amount of acp³U between different samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method for quantifying modified nucleosides. The area under the peak for the specific mass-to-charge ratio (m/z) of acp³U in the extracted ion chromatogram is proportional to its amount. By comparing this area across different samples, the relative abundance can be determined.

Tandem Mass Spectrometry (MS/MS): For increased specificity and confidence in identification, tandem MS is employed. The fragmentation pattern of acp³U provides a unique signature that can be used for quantification, even in complex mixtures. nih.gov

SWATH-MS (Sequential Window Acquisition of all Theoretical Mass Spectra): This data-independent acquisition strategy has been used to identify and relatively quantify nucleosides in glycoRNA studies, including acp³U. biorxiv.org It allows for a comprehensive and unbiased quantification of a large number of molecules simultaneously.

Absolute Quantification: Absolute quantification determines the exact amount of a molecule in a sample, often expressed as a concentration (e.g., fmol/µg of tRNA).

Stable Isotope Dilution Mass Spectrometry (SID-MS): This is the gold standard for absolute quantification. It involves spiking a known amount of a stable isotope-labeled internal standard of the analyte (in this case, ¹³C- or ¹⁵N-labeled acp³U) into the sample. The ratio of the signal from the endogenous (light) analyte to the labeled (heavy) standard in the mass spectrometer allows for precise and accurate quantification, correcting for sample loss during preparation and matrix effects during analysis. While the general principle is well-established, its application is dependent on the availability of the specific labeled standard.

Standard Curve Calibration: In the absence of a stable isotope-labeled standard, a calibration curve can be generated using a purified and quantified standard of the analyte. The signal from the analyte in the biological sample is then compared to this curve to determine its concentration. The accuracy of this method is highly dependent on the purity of the standard and the ability to correct for matrix effects.

A summary of quantification approaches is provided in the table below.

| Approach | Method | Description | References |

|---|---|---|---|

| Relative Quantification | LC-MS | Measures the relative peak area of the analyte across samples. | nih.gov |

| Tandem MS (MS/MS) | Uses specific fragment ions for more accurate relative quantification. | nih.gov | |

| SWATH-MS | Data-independent acquisition for comprehensive relative quantification. | biorxiv.org | |

| Absolute Quantification | Stable Isotope Dilution MS | Uses a labeled internal standard for the most accurate quantification. | nih.gov |

| Standard Curve Calibration | Compares the analyte signal to a calibration curve of a known standard. | nih.gov |

Biosynthesis and Enzymatic Machinery of 1 3 Amino 3 Carboxypropyl Uracil

Elucidation of Biosynthetic Pathways and Precursors

The journey to understanding the biosynthesis of 1-(3'-Amino-3'-carboxypropyl)uracil has revealed a key player: S-adenosylmethionine (SAM). Early research identified SAM as the essential donor of the 3-amino-3-carboxypropyl (acp) group. nih.govnih.gov This molecule, well-known as a universal methyl group donor, demonstrates its versatility by providing the entire acp moiety for this specific tRNA modification. nih.gov The transfer of the acp group from SAM results in the formation of acp³U in the tRNA molecule and the release of S-methyl-5'-thioadenosine (MTA). researchgate.net

The biosynthesis of acp³U is not an isolated event. In Escherichia coli, the presence of another modification, N7-methylguanine (m7G) at position 46 in the tRNA's variable loop, significantly promotes the formation of acp³U at the adjacent position 47. researchgate.net This suggests a coordinated process where one modification enhances the efficiency of the next, highlighting the intricate network of tRNA maturation.

Characterization of Modifying Enzymes

The identification and characterization of the enzymes responsible for synthesizing this compound have been a significant area of research, unveiling a family of specialized proteins.

Identification of Aminocarboxypropyltransferases

A crucial breakthrough in understanding acp³U biosynthesis was the identification of the enzymes that catalyze the transfer of the acp group from SAM to uridine (B1682114) in tRNA. These enzymes are known as aminocarboxypropyltransferases.

In the bacterium Escherichia coli, the gene yfiP, now renamed tapT (tRNA aminocarboxypropyltransferase), was identified as being responsible for the formation of acp³U at position 47 of tRNAs. nih.govuniprot.org This protein, also referred to as TuaA, is a member of the DTW domain-containing protein family. nih.gov

In humans, the homologs of tapT are DTWD1 and DTWD2. nih.gov These enzymes are responsible for acp³U formation at different positions within human tRNAs. Specifically, DTWD1 is primarily responsible for forming acp³U at position 20, while DTWD2 is responsible for its formation at position 20a. nih.govresearchgate.net DTWD2 also exhibits a minor activity in forming acp³U at position 20. researchgate.net The absence of both DTWD1 and DTWD2 in human cells leads to growth retardation, underscoring the physiological importance of this modification in mammals. nih.gov Homologs of these enzymes have also been identified in other eukaryotes, such as Drosophila melanogaster and the plant Arabidopsis thaliana, where they are also involved in acp³U formation. nih.govdigitellinc.comnku.edu

| Organism | Enzyme(s) | Position of acp³U in tRNA |

| Escherichia coli | YfiP/TapT (TuaA) | 47 |

| Humans | DTWD1 | 20 |

| DTWD2 | 20a (primary), 20 (minor) | |

| Drosophila melanogaster | DTWD2 homolog (CG10050) | 20a |

| Arabidopsis thaliana | DTWD2A (AT2G41750) | 20b |

Enzyme Kinetics and Reaction Mechanisms

The enzymatic reaction catalyzed by aminocarboxypropyltransferases involves the transfer of the 3-amino-3-carboxypropyl group from S-adenosylmethionine to a specific uridine residue in a tRNA molecule. nih.govresearchgate.net This is a type of alkyltransfer reaction. The study of enzyme kinetics helps in understanding the efficiency and specificity of these enzymes. For instance, recombinant TapT from E. coli has been shown to synthesize acp³U at position 47 of tRNAs in the presence of SAM. nih.gov While detailed kinetic parameters for these enzymes are still an area of active investigation, the available data confirms their dependence on SAM as a substrate. nih.gov The general principles of enzyme kinetics, such as Michaelis-Menten kinetics, provide a framework for analyzing the relationship between substrate concentration (tRNA and SAM) and the rate of acp³U formation. teachmephysiology.comyoutube.com

Genetic and Transcriptional Regulation of Enzyme Expression

The expression of the genes encoding aminocarboxypropyltransferases is subject to cellular regulation, ensuring that the modification occurs at the appropriate levels. While the specific transcriptional and regulatory networks governing tapT, DTWD1, and DTWD2 are not fully elucidated, studies on global gene expression in E. coli provide a basis for understanding how the expression of such enzymes might be controlled in response to different growth conditions and cellular stresses. nih.govnih.gov For example, the observation that acp³U formation in E. coli is promoted by growth in rich medium suggests that the expression or activity of TapT may be linked to the cell's metabolic state. nih.gov Further research is needed to uncover the specific transcription factors and regulatory elements that control the expression of these vital enzymes.

Structural Biology of Key Biosynthetic Enzymes

The key enzymes responsible for acp³U synthesis, such as YfiP/TapT and the human DTWD1/2 proteins, belong to a family of proteins characterized by a conserved DTW domain. nih.govebi.ac.uk This domain is named after a conserved DTXW motif. ebi.ac.uk Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are crucial for understanding how these enzymes recognize their specific tRNA substrates and catalyze the acp transfer reaction. nih.govwaters.com The structural information reveals how the enzyme binds to both the tRNA and the SAM cofactor, positioning them correctly for the chemical reaction to occur. The structure of these DTW domain proteins is essential for their function as SAM-dependent acp transferases. ebi.ac.uk

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is not a standalone process but is influenced by other cellular events and modifications. A prime example of this regulation is the promotion of acp³U formation by the prior modification of an adjacent nucleotide.

In E. coli, the methylation of guanosine (B1672433) at position 46 to N7-methylguanine (m7G46) by the enzyme TrmB strongly promotes the introduction of the acp³U modification at position 47. researchgate.net Experiments have shown that in a mutant strain lacking the TrmB enzyme, the amount of acp³U is significantly reduced. researchgate.net This indicates a hierarchical or cooperative mechanism where the presence of m7G46 creates a more favorable substrate for the TapT enzyme. A similar phenomenon has been observed in the thermophilic bacterium Thermus thermophilus, where the m7G46 modification is crucial for cell viability at high temperatures and influences other tRNA modifications. nih.gov

This regulatory interplay highlights a "tRNA modification network" where different modifications can influence each other's formation, ultimately ensuring the correct structure and function of the tRNA molecule. researchgate.netnih.gov

Biological Function and Molecular Mechanisms of 1 3 Amino 3 Carboxypropyl Uracil

Role in Transfer RNA (tRNA) Function and Protein Translation

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that bridge the gap between the messenger RNA (mRNA) codons and the corresponding amino acids. microbenotes.com The fidelity of this process is paramount for producing functional proteins. Chemical modifications of tRNA nucleosides, such as the formation of 1-(3'-amino-3'-carboxypropyl)uracil, are critical for optimizing tRNA structure and function, thereby ensuring the precision of protein translation. nih.gov

The interaction between the mRNA codon and the tRNA anticodon is the cornerstone of accurate protein synthesis. microbenotes.com Modifications within the anticodon stem-loop (ASL) of tRNA, including the presence of this compound, have a profound impact on this recognition process. These modifications can stabilize the ASL structure, preventing intra-loop hydrogen bonding and enhancing the cross-strand stacking between the mRNA and tRNA. nih.gov This stabilization is crucial for precise codon recognition and the maintenance of the correct reading frame during translation. nih.govnih.gov

The chemical diversity of tRNA modifications, with over 90 different types reported, underscores their importance in fine-tuning the decoding process. nih.gov The presence of specific modifications can either enhance the recognition of the correct codon or, in some cases, expand the decoding capacity of a tRNA to recognize near-cognate codons. nih.gov For instance, some modifications at position 34 of the tRNA, which pairs with the third nucleotide of the codon, can expand codon decoding. nih.gov Conversely, modifications at position 37 are known to suppress frameshifting events, ensuring that the ribosome advances along the mRNA in the correct reading frame. nih.gov

Table 1: Impact of select tRNA modifications on codon recognition and frameshifting.

| Modification Location | Type of Modification | Effect on Translation | Reference |

|---|---|---|---|

| Position 34 | cmo⁵U | Expands codon recognition for proline | nih.gov |

| Position 37 | m¹G | Suppresses +1 and +2 frameshifts | nih.gov |

| Position 37 | t⁶A | Suppresses +1 frameshifts in yeast | nih.gov |

| Position 37 | ms²io⁶A | Suppresses +1 frameshifts in E. coli | nih.gov |

The process of translation initiation involves the joining of the small and large ribosomal subunits on an mRNA molecule. nih.gov The ribosome then moves along the mRNA, reading codons and synthesizing the polypeptide chain. khanacademy.org The efficiency of this elongation cycle is influenced by the proper functioning of tRNAs. Modifications like this compound contribute to the stability and correct conformation of tRNA, which in turn facilitates smooth ribosomal translocation and efficient protein synthesis.

The intricate network of interactions between tRNA, rRNA, and ribosomal proteins is essential for the proper functioning of the translational machinery. nih.gov Specific modifications on tRNA can mediate these interactions. For example, ribosomal proteins can recognize and bind to specific structural motifs within rRNA, a process that can be influenced by the presence of modified nucleosides. nih.gov

Studies have identified specific interactions between ribosomal proteins and rRNA that are crucial for ribosome assembly and function. For instance, the ribosomal protein uL23 interacts with Domain III of the 23S rRNA, a process that involves both electrostatic and non-electrostatic interactions. nih.gov The modification of tRNA nucleosides can alter the local conformation of the tRNA, thereby influencing its binding to the ribosomal A-site and its interaction with ribosomal components. These interactions are critical for the accurate positioning of the tRNA within the ribosome's active site, ensuring the correct amino acid is incorporated into the growing polypeptide chain. nih.gov

Contribution to Cellular Homeostasis and Stress Adaptation

The ability of a cell to maintain a stable internal environment and respond to external challenges is fundamental to its survival. The translational machinery, including modified tRNAs, plays a significant role in these processes.

Cells have evolved sophisticated mechanisms to cope with environmental stresses such as heat shock. mdpi.com During heat stress, the synthesis of certain proteins is upregulated to protect the cell from damage. The efficiency of this stress response is dependent on the cell's translational capacity. Modifications in tRNA, such as this compound, are important for maintaining translational fidelity and efficiency under such stressful conditions. nih.gov

Research has shown that heat stress can lead to significant changes in amino acid metabolism, with the accumulation of certain amino acids like proline and γ-aminobutyrate. nih.gov The accurate and efficient translation of enzymes involved in these metabolic pathways is crucial for the cell's ability to adapt. Furthermore, under heat stress, certain proteins can relocalize to stress granules, which are aggregates of stalled translation initiation complexes. mdpi.com The proper functioning of the translational machinery, supported by tRNA modifications, is essential for both the stress-induced protein synthesis and the subsequent recovery.

Table 2: Changes in Amino Acid Synthesis Rates in Cowpea Cells Under Heat Shock.

| Amino Acid | Fold Increase in Synthesis Rate | Reference |

|---|---|---|

| γ-aminobutyrate | 64 | nih.gov |

| Isoleucine | 6.0 | nih.gov |

| Leucine | 5.0 | nih.gov |

| β-alanine | 3.5 | nih.gov |

| Proline | 2.7 | nih.gov |

| Valine | 2.0 | nih.gov |

| Alanine | 1.6 | nih.gov |

The regulation of protein synthesis is fundamental to controlling cellular growth and executing developmental programs. nih.gov The abundance and modification status of tRNAs can be dynamically regulated to meet the specific translational demands of different growth phases and developmental stages. For instance, programmed cell death, or apoptosis, is a critical process during embryonic development that involves the precise expression of specific proteins. frontiersin.org

Mechanistic Insights into Its Molecular Action

The functional significance of acp³U stems from its unique chemical structure, which features a pyrimidine (B1678525) ring linked to a butanoic acid chain bearing both an amino and a carboxyl group. ontosight.ai This intricate side chain confers specific physicochemical properties that dictate its interactions within the complex three-dimensional architecture of tRNA.

Conformational Effects on RNA Structure (e.g., thermal stabilization of tRNA)

A primary and well-documented function of acp³U is its contribution to the thermal stability of tRNA. nih.govnih.gov Biochemical experiments have demonstrated that the presence of a single acp³U modification at position 47 in Escherichia coli tRNA can significantly increase its melting temperature (T_m) by approximately 3°C. nih.gov This stabilizing effect is critical for maintaining the proper tRNA fold, especially under conditions of thermal stress. nih.gov

The underlying mechanism for this thermal stabilization is thought to involve the aminocarboxypropyl side chain. While the acp³U modification does not directly interact with other residues within the tRNA's tertiary structure, its side chain is oriented towards the solvent-exposed side of the molecule, in close proximity to the T-stem backbone. nih.gov It is speculated that this side chain, with its charged amino and carboxyl groups, may coordinate with magnesium ions (Mg²⁺) or water molecules, which in turn helps to stabilize the local conformation of the tRNA. nih.govresearchgate.net This interaction is believed to be particularly important for maintaining the L-shaped tertiary structure of tRNA, which is essential for its function in translation. nih.gov

In bacteria, the absence of the enzyme responsible for creating the acp³U47 modification has been linked to increased genome instability under continuous heat stress, highlighting the physiological importance of this thermal stabilization. nih.gov Similarly, in human cells, the loss of enzymes that synthesize acp³U leads to growth retardation, further underscoring its vital role in cellular function. nih.govtandfonline.com

| Organism | tRNA | Modification Position | Observed Effect of acp³U | Reference |

|---|---|---|---|---|

| Escherichia coli | tRNAMet | 47 | Increases Tm by ~3°C | nih.gov |

| Escherichia coli | Various | 47 | Contributes to genome stability under heat stress | nih.gov |

| Human Cells | Various | 20, 20a | Essential for normal cell growth | nih.govplos.org |

Hydrogen Bonding and Base Stacking Interactions (e.g., prevention of Watson-Crick base pairing)

The aminocarboxypropyl substituent at the N3 position of the uracil (B121893) base fundamentally alters its hydrogen bonding capabilities. This modification sterically hinders the formation of standard Watson-Crick base pairing with adenine. researchgate.net This prevention of canonical base pairing is a critical aspect of its function, particularly when located in regions of the tRNA, such as the D-loop and variable loop, where non-canonical interactions are essential for maintaining the correct tertiary structure.

Interaction with Other RNA Modifications (e.g., m7G, m5U, m2,2G, m1acp3Ψ)

The function of acp³U is often intertwined with the presence of other post-transcriptional modifications within the same tRNA molecule. This interplay highlights a coordinated network of modifications that collectively ensure the proper structure and function of tRNA.

Key Interactions of acp³U with Other Modifications:

m7G (7-methylguanosine): In E. coli, the formation of acp³U at position 47 is promoted by the presence of an m7G modification at the adjacent position 46. nih.govnih.gov This suggests a hierarchical or cooperative relationship where one modification facilitates the enzymatic installation of the next, likely by creating a favorable structural context for the modifying enzyme.

m5U (5-methyluridine) and Ψ (Pseudouridine): In E. coli, the deletion of enzymes responsible for creating m5U at position 54 and Ψ at position 55 in the T-arm of tRNAs leads to altered levels of the acp³U47 modification. pnas.org This indicates a long-range structural communication within the tRNA molecule, where modifications in the T-arm can influence the modification status of the variable loop.

m2,2G (N2,N2-dimethylguanosine): In human cells, the tRNA methyltransferase TRMT1L is not only responsible for catalyzing the formation of m2,2G at position 27 in some tRNAs but is also necessary for maintaining acp³U modifications in a subset of tRNAs. researchgate.net The m2,2G modification catalyzed by the related enzyme TRMT1 at position 26 is thought to influence the folding of the D-loop, which in turn affects the accessibility of position 20 for modification by the acp³U-synthesizing enzymes DTWD1/2. researchgate.net

m1acp3Ψ (1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine): This is a hypermodified nucleoside found in eukaryotic 18S ribosomal RNA (rRNA) at a position analogous to where acp³U is found in some tRNAs. tandfonline.comresearchgate.netoup.com The biogenesis of m1acp3Ψ involves the transfer of an aminocarboxypropyl group to a pre-existing 1-methylpseudouridine (B86832) (m1Ψ), a reaction catalyzed by the enzyme Tsr3. nih.gov Structurally, the m1acp3Ψ modification is located at the ribosomal P-site and is implicated in direct interactions with the P-site tRNA, contributing to the stability of the decoding site. biorxiv.orgbiorxiv.org This highlights the conserved importance of the aminocarboxypropyl moiety in crucial translational processes, albeit in different RNA contexts.

| Interacting Modification | Organism/System | Location of Interaction | Nature of Interaction | Reference |

|---|---|---|---|---|

| m7G | Escherichia coli | Variable Loop (positions 46 and 47) | m7G46 promotes the formation of acp³U47. | nih.govnih.gov |

| m5U and Ψ | Escherichia coli | T-arm and Variable Loop | Absence of m5U54 and Ψ55 alters acp³U47 levels. | pnas.org |

| m2,2G | Human cells | D-loop (positions 26/27) and position 20 | m2,2G modifications influence the formation of acp³U20. | researchgate.net |

| m1acp3Ψ | Eukaryotic 18S rRNA | Ribosomal P-site | Structurally analogous modification involved in stabilizing the decoding site. | oup.combiorxiv.orgbiorxiv.org |

Advanced Analytical Methodologies for the Investigation of 1 3 Amino 3 Carboxypropyl Uracil

Mass Spectrometry-Based Platforms for Structural Characterization and Quantification

Mass spectrometry (MS) is a cornerstone in the analysis of 1-(3'-Amino-3'-carboxypropyl)uracil, providing critical information on its molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. This capability is crucial, especially when analyzing complex biological matrices where numerous metabolites are present. nih.govnih.gov For instance, the application of HRMS in metabolomics studies enables the confident identification of amino acid derivatives and other small molecules. nih.govnih.gov The precision of HRMS can resolve isobaric interferences, which are common in biological samples and can be overlooked by unit mass resolution instruments. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nih.gov This process, often involving collision-induced dissociation (CID), provides a "fingerprint" of the molecule, revealing details about its substructures. nih.gov The fragmentation patterns of protonated α-amino acids, for example, have been extensively studied, showing characteristic losses of water (H₂O) and carbon monoxide (CO). nih.gov The analysis of fragmentation pathways is essential for the structural confirmation of compounds like this compound, where the connectivity of the amino acid side chain to the uracil (B121893) base needs to be established. The fragmentation behavior can be influenced by the charge state of the ion and the presence of different functional groups, which can lead to cooperative interactions and distinct fragmentation mechanisms. nih.govunito.it

A study on homologous 3-hydroxyfurazan and nitrile amino acids demonstrated that the fragmentation of protonated ions often results in the cumulative loss of water and carbon monoxide, a common observation for protonated aliphatic α-amino acids. nih.gov Conversely, deprotonated molecules can exhibit different fragmentation patterns, such as the cleavage of a heterocyclic ring. nih.gov

Quantitative Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS)

For the quantification of this compound in various biological samples, hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice. nih.govnih.gov These techniques offer high sensitivity, selectivity, and throughput.

LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile compounds like amino acids and nucleosides, often without the need for derivatization. nih.govyoutube.com The use of stable isotope-labeled internal standards in LC-MS/MS assays ensures high accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.gov This approach has been successfully applied to the quantitative analysis of multiple amino acids in biological fluids. nih.govlcms.cz

GC-MS , on the other hand, typically requires chemical derivatization to increase the volatility and thermal stability of polar analytes like amino acids. nih.govsigmaaldrich.com Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Despite the additional sample preparation step, GC-MS provides excellent chromatographic resolution and can yield rich information on isotopomer distributions, which is valuable for metabolic flux analysis. dss.go.thresearchgate.net

| Technique | Sample Preparation | Analytes | Key Advantages |

| LC-MS/MS | Minimal, often direct injection after protein precipitation. nih.gov | Polar and non-volatile compounds. youtube.com | High sensitivity, high selectivity, suitable for complex matrices. nih.govyoutube.com |

| GC-MS | Derivatization required for polar analytes. nih.govsigmaaldrich.com | Volatile and thermally stable compounds. nih.gov | High chromatographic resolution, detailed structural information from fragmentation. sigmaaldrich.comdss.go.th |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. mdpi.com

Multidimensional NMR Approaches for Resonances Assignment

For a molecule as complex as this compound, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret due to overlapping signals. Multidimensional NMR experiments, such as 2D and 3D NMR, are essential for resolving these overlaps and assigning the resonances to specific nuclei within the molecule. Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish through-bond and through-space connectivities, leading to a complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. The use of isotope labeling, particularly with ¹³C and ¹⁵N, is often employed to enhance sensitivity and facilitate resonance assignment in complex biomolecules. mdpi.com

NMR for Investigating Conformational Dynamics in Solution and Complexes

NMR spectroscopy is uniquely suited to study the conformational dynamics of molecules in solution. nih.gov By analyzing parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can gain insights into the preferred conformations of the flexible propyl-amino-carboxy side chain of this compound. Furthermore, NMR can be used to monitor changes in the structure and dynamics of the molecule upon binding to other molecules, such as proteins or nucleic acids. This information is critical for understanding its biological function. For example, NMR has been used to trace the activation dynamics in G protein-coupled receptors by following changes in the NMR signals of numerous probes throughout the protein in response to ligand binding. nih.gov Similarly, NMR can be employed to study the metabolic profile of amino acids in biological fluids, providing insights into metabolic disturbances. nih.gov

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic techniques are indispensable for the purification and quantification of this compound from complex biological matrices. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective, whether it be preparative isolation or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and polar compounds like this compound. The versatility of HPLC lies in the variety of stationary phases and mobile phase compositions that can be tailored for optimal separation. For this zwitterionic molecule, several HPLC modes can be effectively utilized.

Reverse-Phase HPLC (RP-HPLC) : This is a widely used technique where a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase. To retain and separate a polar compound like this compound, ion-pairing agents can be added to the mobile phase to enhance interaction with the stationary phase. Alternatively, by adjusting the pH of the mobile phase, the ionization state of the amino and carboxyl groups can be modulated to influence retention.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique allows for strong retention of polar analytes that are poorly retained in RP-HPLC.

Ion-Exchange Chromatography (IEC) : Given the presence of both a primary amine and a carboxylic acid, IEC is a powerful tool for separation. Cation-exchange chromatography can be employed at a low pH where the amino group is protonated, or anion-exchange chromatography at a higher pH where the carboxyl group is deprotonated.

The detection of this compound following HPLC separation can be achieved using various detectors. A UV detector is commonly used, as the uracil ring exhibits strong absorbance in the ultraviolet region (around 260 nm). For enhanced sensitivity and selectivity, a fluorescence detector can be employed after pre- or post-column derivatization of the primary amino group with a fluorogenic reagent.

| HPLC Method | Stationary Phase | Typical Mobile Phase | Detection Method | Key Research Findings |

| Reverse-Phase (RP-HPLC) | C18, C8 | Acetonitrile/Water or Methanol/Water with pH modifiers or ion-pairing agents | UV, Fluorescence | Effective for separating modified nucleosides from complex mixtures. nih.gov |

| Hydrophilic Interaction (HILIC) | Silica (B1680970), Amide | High organic solvent content (e.g., Acetonitrile) with a small amount of aqueous buffer | UV, Mass Spectrometry | Provides good retention for very polar compounds without derivatization. |

| Ion-Exchange (IEC) | Cation or Anion Exchange Resins | Aqueous buffers with a salt gradient | UV, Conductivity | Separates molecules based on their net charge, ideal for zwitterionic compounds. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific platform for the analysis of this compound. mendeley.com LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the confident identification and quantification of the target analyte, even at trace levels.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide accurate mass measurements, enabling the determination of the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a unique fragmentation pattern that serves as a structural fingerprint.

| LC-MS Parameter | Description | Significance for Analysis |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization preserves the intact molecule for mass analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Determines the mass-to-charge ratio of the analyte. High-resolution analyzers provide greater specificity. |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity for quantitative studies by focusing on specific m/z values. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and preliminary separation of this compound. It is often used to monitor the progress of chemical synthesis or purification procedures.

For the separation of this compound, a polar stationary phase such as silica gel or cellulose (B213188) is typically used. The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving good separation. A common mobile phase for separating amino acids and related compounds on silica gel is a mixture of n-butanol, acetic acid, and water. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

After development, the spots are visualized. Since this compound is colorless, a visualizing agent is required. Ninhydrin is a common reagent that reacts with the primary amino group to produce a purple-colored spot. The uracil ring also allows for visualization under UV light (254 nm) if the TLC plate contains a fluorescent indicator. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. In early studies on the related compound 3-(3-Amino-3-carboxypropyl)uridine (B1195333), paper chromatography and thin-layer chromatography were key techniques for its isolation and characterization. nih.gov

Spectroscopic and Photometric Methods for Detection and Characterization

Spectroscopic and photometric methods are fundamental for the structural elucidation and quantification of this compound. These techniques provide information about the molecule's chemical bonds, functional groups, and electronic transitions.

The ultraviolet (UV) absorption spectrum of this compound is primarily determined by the uracil chromophore. In a neutral aqueous solution, uracil typically exhibits a maximum absorption wavelength (λmax) around 260 nm. The molar absorptivity at this wavelength can be used for quantification using the Beer-Lambert law. Changes in the pH of the solution can affect the ionization state of the uracil ring, leading to shifts in the absorption spectrum, which can provide information about the pKa values of the molecule. Early spectrophotometric studies were instrumental in the initial characterization of related modified uridines. nih.gov

Bioinformatic and Computational Approaches for Prediction and Modeling

The emergence of bioinformatics and computational biology has provided powerful tools to predict the occurrence and functional significance of RNA modifications, including those involving uracil. These in silico approaches complement experimental methods by guiding research and helping to formulate testable hypotheses.

In Silico Prediction of Modification Sites and Enzyme Substrates

The modification of uracil to this compound in tRNA is an enzymatic process. Computational tools have been developed to predict which positions in a tRNA sequence are likely to be modified and to identify the enzymes responsible for these modifications.

Several web servers and standalone programs are available for the prediction of tRNA modifications. For instance, tRNAmodpred is a computational method that predicts post-transcriptional modifications in tRNAs based on the identification of homologs of known tRNA modification enzymes in a given proteome. nih.govresearchgate.netmybiosoftware.com It uses information from the MODOMICS database, a comprehensive resource of RNA modifications and their biosynthetic pathways. nih.govmendeley.compitt.edunih.gov Another tool, tRNAmod , utilizes Support Vector Machines (SVMs) to predict uridine (B1682114) modifications in tRNA sequences. osdd.net These predictors analyze tRNA sequences and, by recognizing specific sequence motifs and structural contexts, can pinpoint potential sites for modification.

Furthermore, computational approaches are being developed to predict enzyme substrates on a broader scale. Machine learning models, including those based on deep learning and transformer networks, are being trained on large datasets of known enzyme-substrate pairs to predict novel substrates for uncharacterized enzymes. youtube.combiorxiv.orgbiorxiv.orgmit.edu Such models can analyze the amino acid sequence of a putative modifying enzyme and the chemical structure of a potential substrate like uracil to predict the likelihood of a catalytic reaction. These predictive tools are invaluable for identifying the enzymes involved in the biosynthesis of this compound and for understanding the substrate specificity of these enzymes.

| Computational Tool/Database | Function | Relevance to this compound |

| tRNAmodpred | Predicts tRNA modification sites based on enzyme homology. nih.govresearchgate.netmybiosoftware.com | Can be used to predict the potential location of this compound within tRNA molecules. |

| MODOMICS | A database of RNA modifications and their biosynthetic pathways. nih.govmendeley.compitt.edunih.gov | Provides information on the enzymes and pathways potentially involved in the formation of this modified uracil. |

| tRNAmod | Predicts uridine modifications in tRNA sequences using machine learning. osdd.net | Can help identify uridines that are candidates for modification to this compound. |

| General Enzyme Substrate Prediction Models | Use machine learning to predict enzyme-substrate interactions. youtube.combiorxiv.orgbiorxiv.orgmit.edu | Can aid in identifying the specific enzymes that catalyze the formation of this compound. |

Synthetic Strategies and Chemical Biology Applications for 1 3 Amino 3 Carboxypropyl Uracil Research

Chemical Synthesis of 1-(3'-Amino-3'-carboxypropyl)uracil and its Derivatives for Research Purposes

The chemical synthesis of this compound, a non-proteinogenic amino acid linked to a nucleobase, requires precise control over reactivity and stereochemistry. Researchers have developed various strategies to construct this molecule and its analogs for biological investigation.

Stereoselective and Stereospecific Synthetic Routes (e.g., preparation of L-enantiomers)

Achieving the desired stereochemistry at the α-carbon of the amino acid moiety is critical for studying the biological activity of this compound. Synthetic routes often employ principles of asymmetric synthesis to produce specific enantiomers, typically the L-form, which is more common in biological systems.

Key strategies for stereoselective synthesis include:

Asymmetric Hydrogenation: A powerful method involves the asymmetric hydrogenation of a dehydroamino acid precursor. This approach, widely used for synthesizing nucleosyl amino acids, can yield high diastereoselectivity, allowing for the specific formation of the desired stereocenter. nih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary is removed.

Enantioselective Cyclization: Base-promoted cyclization of optically pure precursors, such as N-(2-chloro)propionyl amino acid derivatives, has been shown to be a highly diastereo- and enantioselective method for creating complex chiral structures. nih.govresearchgate.net The stereochemistry of the final product in such reactions is often governed by the configuration of one of the chiral starting materials. nih.gov

These methods are fundamental in producing enantiomerically pure L-1-(3'-Amino-3'-carboxypropyl)uracil, which is essential for accurately interpreting its interactions with biological macromolecules like enzymes and nucleic acids.

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are indispensable tools for mechanistic studies, enabling researchers to trace the metabolic fate of the molecule and investigate its role in biochemical pathways using techniques like mass spectrometry and NMR spectroscopy. scripps.edu

Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly incorporated. The synthesis of these labeled compounds relies on the use of isotopically enriched starting materials.

Table 1: Synthetic Strategies for Isotopically Labeled Precursors

| Isotope | Precursor Molecule | Synthetic Method | Labeled Position | Reference |

|---|---|---|---|---|

| ¹³C | Bromoacetic acid | Kolbe nitrile reaction followed by condensation with urea | C4, C5, or C6 of Uracil (B121893) | nih.gov |

| ¹³C | Potassium cyanide (K¹³CN) | Kolbe nitrile reaction | C6 of Uracil, C1 of amino acid | nih.govnih.gov |

| ¹³C | Iodomethane-¹³C | Palladium-catalyzed C(sp³)–H functionalization | Methyl groups of amino acid side chains | nih.govrsc.org |

| ¹⁵N | ¹⁵N-Urea | Condensation with a malic acid derivative | N1 and N3 of Uracil | nih.gov |

These methods allow for the specific placement of isotopic labels within the uracil ring or the amino acid side chain of the target molecule. For example, using ¹³C-labeled potassium cyanide is an economical way to introduce a ¹³C tag into the carboxyl group of the amino acid or at the C6 position of the uracil base. nih.gov The resulting labeled compounds are crucial for quantitative proteomics, metabolic flux analysis, and NMR-based structural studies. rsc.org

Design and Synthesis of Functionalized Probes and Biophysical Tags (e.g., photoaffinity labels, glycosylated derivatives)

To investigate the interactions and functions of this compound in complex biological systems, researchers design and synthesize derivatives containing functional probes or tags.

Glycosylated Derivatives: Recently, N-glycosylated RNA (glycoRNA) has been identified on cell surfaces, with 3-(3-amino-3-carboxypropyl)uridine (B1195333) reported as a key site for N-glycan conjugation. ucdavis.edunih.govresearcher.liferesearchgate.net To study the biosynthesis and biological roles of glycoRNAs, scientists have synthesized N-glycan-conjugated 3-(3-amino-3-carboxypropyl)uridine as minimal functional units. ucdavis.edunih.govresearcher.life This synthesis represents a significant step toward understanding the largely unexplored world of glycoRNA and its association with various diseases. ucdavis.eduresearchgate.net

Photoaffinity Labels: Photoaffinity labeling is a powerful technique to identify the binding partners of a molecule within a cell. longdom.orgnih.gov This involves incorporating a photoreactive group into the structure of this compound. Upon UV irradiation, this group forms a highly reactive intermediate that covalently crosslinks the probe to its interacting proteins or nucleic acids, allowing for their subsequent isolation and identification. nih.govnih.gov

Table 2: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Features | Reference |

|---|---|---|---|---|

| Benzophenone | Triplet biradical | ~350-360 nm | Robust, relatively inert until activated | longdom.org |

| Phenyl Azide | Nitrene | ~254-300 nm | Small size, but prone to rearrangement | nih.gov |

The design of these probes requires careful consideration of the attachment point of the photophore and any reporter tag (like biotin) to minimize disruption of the molecule's natural interactions. nih.gov

Chemo-Enzymatic Synthesis and In Vitro Reconstitution of Biosynthetic Processes

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. nih.gov This approach is particularly valuable for constructing complex, chiral molecules like this compound and its derivatives under mild conditions.

Enzymes such as amidases, lipases, and oxidoreductases can be used for key stereoselective steps. For instance, L-amidase preparations can be used for the kinetic resolution of racemic α-disubstituted amino acids, providing a route to enantiomerically pure building blocks. iupac.org The chemo-enzymatic synthesis of labeled L-amino acids has been extensively reviewed, highlighting the power of combining chemical precursors with enzymatic transformations to achieve specific isotopic labeling patterns. rawdatalibrary.net

This strategy is also crucial for the in vitro reconstitution of biosynthetic pathways. By identifying and isolating the enzymes responsible for the synthesis of this compound in organisms, researchers can recreate the biosynthetic process in a controlled laboratory setting. For example, the transferase enzyme responsible for the formation of 3-amino-3-carboxypropyl uridine (B1682114) (acp³U) at position 47 in E. coli tRNAs has been identified, paving the way for in vitro studies of this modification process. oup.com Such reconstituted systems are invaluable for detailed mechanistic investigations, substrate specificity studies, and the production of rare or modified nucleosides.

Development of Chemical Tools for Modifying and Detecting the Compound in Biological Systems

To study the dynamics and localization of this compound within a cell, specific chemical tools for its modification and detection are required. The development of such tools often draws from established methodologies in chemical biology.

One potential chemical tool for modifying the uracil and carboxyl moieties is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). EDC is a water-soluble carbodiimide (B86325) that reacts with the Watson-Crick face of unpaired uracil and guanine (B1146940) bases in RNA, and it is also widely used to activate carboxyl groups for amide bond formation. nih.gov Its ability to penetrate cell membranes makes it suitable for in vivo studies, allowing researchers to probe the accessibility of the uracil residue within cellular RNA. nih.gov

Furthermore, the principles used to develop fluorescent probes for other biological molecules can be adapted. This could involve designing a probe where the fluorescence is quenched but becomes activated upon specific interaction with or enzymatic processing of the this compound moiety. While specific probes for this compound are not widely reported, the development of chemical tools for detecting species like iron ions demonstrates the general strategies of creating chromogenic and fluorescent probes that can be applied to biological systems. nih.gov

Physiological and Pathophysiological Implications of 1 3 Amino 3 Carboxypropyl Uracil

Consequences of Impaired or Altered 1-(3'-Amino-3'-carboxypropyl)uracil Modification

The functional importance of acp³U is most evident when its biosynthetic pathway is disrupted. Studies in various model organisms, from bacteria to human cells, have revealed that the lack of this modification can lead to distinct and often detrimental phenotypes, affecting everything from proteome stability to genomic integrity and cellular viability under stress.

The absence of acp³U can indirectly affect proteome integrity. Proper tRNA folding and stability are prerequisites for efficient aminoacylation (the attachment of the correct amino acid) and for the smooth operation of the ribosome. nih.gov Although direct evidence linking acp³U to the regulation of specific gene expression programs is still emerging, defects in tRNA modification are known to cause translational inaccuracies, such as frameshifting, which can lead to the production of non-functional or toxic proteins, thereby compromising the integrity of the proteome. The acp³U modification has been shown to confer thermal stability to the tRNA molecule, which is essential for its function under various physiological conditions. nih.govnih.gov In human cells, however, the steady-state levels of tRNAs modified with acp³U appear to be similar in wild-type cells and in cells where the modifying enzymes are knocked out, suggesting that in this context, acp³U may not be a primary determinant of tRNA stability itself. tandfonline.com

The consequences of impaired acp³U modification are particularly pronounced under conditions of cellular stress and can significantly impact cell viability. In human cells, the dual knockout of the genes responsible for acp³U synthesis, DTWD1 and DTWD2, results in noticeable growth retardation, indicating that the modification is physiologically important for normal cell proliferation in mammals. nih.govnih.govbiorxiv.org

In the bacterium Escherichia coli, the impact of losing the acp³U modification is context-dependent. While some studies on deletion mutants of the responsible enzyme (TapT, formerly YfiP) reported no clear growth defects under a variety of standard laboratory and stress conditions, others found significant consequences. nih.govresearchgate.net A key finding is that the ΔtapT strain of E. coli displays increased genomic instability, particularly when subjected to continuous heat stress. nih.govnih.gov This suggests a role for acp³U in maintaining genome integrity under challenging environmental conditions. This phenotype is consistent with biochemical experiments demonstrating that acp³U47 enhances the thermal stability of the tRNA molecule. nih.gov The table below summarizes key findings from studies on strains with deficient acp³U modification.

| Organism | Gene(s) Disrupted | Observed Phenotype | Relevant Conditions |

| Human Cells (HEK293T) | DTWD1 / DTWD2 (Double Knockout) | Growth retardation. nih.govnih.govbiorxiv.org | Standard culture conditions. |

| Escherichia coli | tapT (also known as yfiP) | Genomic instability. nih.govnih.gov | Continuous heat stress. |

| Escherichia coli | tapT / yfiP | No discernible growth phenotype. nih.gov | Various media, temperatures, and chemical stressors (e.g., H₂O₂, paromomycin). |

Association with Specific Biological Processes and Pathways

Beyond its role in fundamental cellular processes, acp³U modification is being linked to more specialized biological pathways, including metabolism and development.

The synthesis of acp³U is intrinsically linked to cellular metabolism. The reaction requires S-adenosylmethionine (SAM) as the donor of the aminocarboxypropyl group, placing the modification process at a crossroads of amino acid and one-carbon metabolism. researchgate.netwikipedia.org This direct reliance on a key metabolite implies that the status of acp³U modification could be influenced by the metabolic state of the cell.

Evidence for this connection comes from studies in E. coli, which show that the level of acp³U modification is sensitive to nutrient availability. researchgate.net When grown in a rich medium (LB), the levels of acp³U are higher than when grown in a minimal medium (M9), where they are reduced by approximately 20%. researchgate.net This demonstrates that the tRNA modification landscape is dynamic and can be remodeled in response to metabolic cues. researchgate.net Furthermore, the acp³U modification has recently been identified as a covalent attachment site for N-glycans to form a novel class of biomolecules called glycoRNAs. nih.govresearchgate.netucsd.edu This process, which involves translocation into the endoplasmic reticulum and modification by oligosaccharyltransferase, links acp³U directly to the complex metabolic pathway of glycosylation. ucsd.edu

Emerging evidence suggests that acp³U plays a role in the development and function of specialized cell types, particularly in the nervous system. Defects in human tRNA modification enzymes are increasingly associated with neurological disorders. digitellinc.com Specifically, a pathogenic variant of the human enzyme TRMT1L, which has been shown to be necessary for maintaining acp³U levels in a subset of tRNAs, is linked to motor neuropathy and leukodystrophy. researchgate.nettandfonline.com This provides a direct link between impaired acp³U metabolism and human neurodevelopmental disease.

Further supporting this connection, analysis of neuronal tRNAs has revealed a substantial loss of the acp³U modification at position 20 compared to other tissues. researchgate.net This suggests that a more flexible D-loop, resulting from the absence of this structurally stabilizing modification, may be important for the specific functions of tRNAs in neurons. researchgate.net

Genetic and Molecular Approaches for Functional Dissection

The identification of the enzymes responsible for acp³U synthesis and the characterization of its function have been made possible by a combination of powerful genetic, biochemical, and analytical techniques.

A cornerstone of this research has been the reverse-genetic approach , where candidate genes are deleted or knocked down to observe the effect on the tRNA modification status. nih.gov The identification of tapT (yfiP) in E. coli and DTWD1 and DTWD2 in humans was achieved by creating knockout strains and confirming the loss of acp³U. researchgate.netnih.govnih.gov In Drosophila, RNA interference (RNAi) has been used to achieve a similar outcome by silencing specific gene expression. plos.org

Liquid chromatography coupled with mass spectrometry (LC-MS) has been indispensable for the definitive identification and quantification of the acp³U nucleoside from total tRNA digests. nih.govucsd.edu For more targeted analysis, primer extension assays have been widely used. plos.org In this technique, a reverse transcriptase enzyme synthesizes a DNA copy of a specific tRNA; the presence of a bulky modification like acp³U causes the enzyme to pause or fall off, creating a truncated product that can be detected by gel electrophoresis. This method was crucial for confirming the loss of modification in knockout strains and for screening the function of candidate enzymes. nih.govdigitellinc.complos.org

To study enzymes from organisms that are difficult to culture, such as plants, researchers have employed heterologous expression systems . By expressing a plant tRNA and a candidate modifying enzyme gene in a yeast strain that naturally lacks the acp³U modification (S. cerevisiae), scientists can effectively reconstitute the modification pathway and identify the responsible enzyme using primer extension analysis. digitellinc.complos.orgnku.edu Finally, in vitro biochemical assays using purified recombinant enzymes and tRNA substrates have provided conclusive proof of enzymatic function by demonstrating the synthesis of acp³U in a test tube. nih.gov

The table below summarizes the primary molecular approaches used in the study of acp³U.

| Technique | Purpose | Key Findings/Application |

| Gene Knockout / Deletion | To identify the genes responsible for acp³U synthesis by observing the loss of the modification. | Identification of tapT in E. coli and DTWD1/DTWD2 in humans. nih.govbiorxiv.org |

| Mass Spectrometry (LC-MS) | To detect, identify, and quantify the acp³U nucleoside in RNA samples. | Confirmation of acp³U absence in knockout strains; quantification of modification levels under different metabolic conditions. nih.govresearchgate.net |

| Primer Extension Analysis | To detect the presence or absence of the acp³U modification at a specific position in a tRNA molecule. | Validation of gene function after knockout/RNAi; screening of candidate enzymes in heterologous systems. digitellinc.complos.org |

| RNA Interference (RNAi) | To knockdown the expression of specific genes to study the resulting phenotype. | Used in Drosophila S2R+ cells to identify the acp³U modifying enzyme. plos.org |

| Heterologous Expression | To test the function of genes from one organism (e.g., plants) in a simpler host system (e.g., yeast). | Identification of the A. thaliana DTWD2A enzyme. plos.org |

| In Vitro Biochemical Assays | To confirm the direct enzymatic activity of a purified protein. | Recombinant TapT was shown to synthesize acp³U on tRNA substrates using SAM. nih.gov |

Phenotypic Analysis of Gene Deletion or Overexpression Models (e.g., knockout studies of modifying enzymes)

The primary approach to understanding the function of acp³U has been through the creation and analysis of knockout models targeting the genes that encode the responsible 3-amino-3-carboxypropyl transferase enzymes. These studies, conducted in both prokaryotic and eukaryotic systems, have revealed distinct phenotypes associated with the loss of this specific tRNA modification.

In the bacterium Escherichia coli, the gene yfiP (also known as tapT) has been identified as encoding the S-adenosylmethionine (SAM)-dependent transferase that synthesizes acp³U at position 47 in the variable loop of several tRNAs. nih.govnih.gov Deletion of the yfiP gene results in the complete absence of the acp³U modification. nih.gov While initial studies under various standard growth and stress conditions did not reveal a clear phenotype, suggesting a subtle role for acp³U, subsequent research has demonstrated that E. coli strains lacking tapT (ΔtapT) exhibit genome instability when subjected to continuous heat stress. nih.govnih.gov This finding suggests that acp³U contributes to the thermal stability of tRNA, a role that becomes critical under specific environmental challenges. nih.govnih.gov Furthermore, the absence of other tRNA modifications, such as those in the T arm, has been shown to alter the levels of acp³U47, indicating a complex interplay within the tRNA modification network. pnas.org

In humans, two homologous enzymes, DTWD1 and DTWD2, are responsible for the formation of acp³U in tRNA. nih.govresearchgate.net DTWD1 is primarily responsible for modifying tRNA-Cys and tRNA-Tyr, while DTWD2 targets tRNA-Asn and tRNA-Ile. researchgate.net Studies using knockout cell lines have provided significant insights into the physiological importance of acp³U in mammals. Double knockout of both DTWD1 and DTWD2 in human cell lines leads to a discernible growth retardation phenotype, indicating that acp³U is important for normal cell proliferation. nih.gov This contrasts with some of the findings in E. coli, where a clear growth defect was not immediately apparent under standard conditions, and highlights the potentially more critical role of this modification in higher eukaryotes. nih.gov The loss of acp³U in specific human cell lines has also been linked to a decrease in the signal for N-glycosylated RNA, suggesting that acp³U may serve as an attachment site for N-glycans in a novel class of molecules known as glycoRNA. ucsd.edunih.gov

The following table summarizes the key findings from gene deletion studies of the enzymes responsible for acp³U synthesis.

| Organism | Gene(s) Knocked Out | Enzyme Function | Resulting Molecular Defect | Observed Phenotype | Reference(s) |

| Escherichia coli | yfiP (tapT) | tRNA aminocarboxypropyltransferase | Complete loss of acp³U47 in tRNA | Genome instability under continuous heat stress. No discernible phenotype under many other conditions. | nih.govnih.govnih.gov |

| Human cells (e.g., HEK293) | DTWD1 and DTWD2 (double knockout) | tRNA aminocarboxypropyltransferases | Loss of acp³U at positions 20 and 20a in tRNAs | Growth retardation. | nih.gov |

| Human cells | DTWD2 (knockout) | tRNA aminocarboxypropyltransferase | Loss of acp³U in specific tRNAs | Decrease in sialoglycoRNA signals. | nih.gov |

These studies collectively indicate that while this compound may not be essential for the viability of organisms under all conditions, it plays a crucial role in maintaining tRNA stability, cellular homeostasis under stress, and normal cell growth, and may be involved in novel biological pathways such as RNA glycosylation. nih.govucsd.eduresearchgate.net

Mutagenesis and Genetic Engineering for Probing Functions (e.g., CRISPR/Cas9 applications)

The advent of precise genome editing technologies, particularly the CRISPR/Cas9 system, offers powerful new avenues for dissecting the nuanced functions of this compound. While large-scale knockout studies have provided a broad overview of the consequences of losing acp³U, CRISPR/Cas9 allows for more refined genetic manipulation to probe specific aspects of its function.

CRISPR/Cas9 can be employed to create highly specific knockout models of the acp³U-synthesizing enzymes (tapT in bacteria, and DTWD1 and DTWD2 in eukaryotes) in a wide array of organisms and cell types that have not yet been studied. mdpi.com This would enable a more comprehensive understanding of the role of acp³U across different species and developmental stages. For instance, creating conditional knockout mouse models using CRISPR/Cas9 could elucidate the tissue-specific and temporal requirements for acp³U during mammalian development and in adult physiology. nih.govfrontiersin.org

Beyond simple gene knockouts, CRISPR-based technologies facilitate precise mutagenesis. This allows for the introduction of specific mutations into the catalytic domains of the modifying enzymes. youtube.com For example, mutating the conserved DTW domain in TapT/YfiP, which is critical for the acp transfer reaction, could help to distinguish between the catalytic function and any potential structural roles of the enzyme. nih.gov Such targeted mutagenesis studies can provide finer details on the enzyme-substrate interactions and the catalytic mechanism.

Furthermore, CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) technologies can be used to reversibly downregulate or upregulate the expression of the modifying enzymes without altering the genomic sequence. This would allow for the investigation of the effects of varying the levels of acp³U modification on cellular processes, potentially revealing dose-dependent functions of this modified nucleoside.

The combination of CRISPR/Cas9 with other techniques, such as proteomics and ribosome profiling, in cells lacking acp³U could reveal specific translational defects or alterations in protein expression that are not apparent from simple growth assays. For example, it could be determined if the absence of acp³U leads to ribosome stalling at specific codons, as has been observed with the loss of other tRNA modifications. nih.gov The precision of CRISPR/Cas9 also allows for the engineering of tRNA genes themselves, to study the impact of the absence of acp³U at a specific tRNA position while leaving the global population of tRNAs intact. The use of tRNA-flanked guide RNAs can enhance the efficiency of multiplexed CRISPR editing, which could be used to simultaneously target multiple components of the tRNA modification pathway. nih.govpnas.org

Emerging Research Directions and Future Perspectives for 1 3 Amino 3 Carboxypropyl Uracil Studies

Integration with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Modificomics)

A comprehensive understanding of 1-(3'-amino-3'-carboxypropyl)uracil's function necessitates its study within the broader context of the cellular machinery. The integration of data from multiple "omics" fields is a powerful approach to unraveling the complex regulatory networks in which this modification participates.

Transcriptomics: By combining data on the locations of this compound with global gene expression profiles (transcriptomics), researchers can investigate its impact on mRNA stability, translation efficiency, and alternative splicing. For instance, a change in the abundance of this modification on a specific transcript could be correlated with an increase or decrease in the corresponding protein levels, suggesting a direct regulatory role.

Proteomics: The proteome, representing the complete set of proteins in a cell, provides another layer of information. Integrated analysis can identify the "writer," "reader," and "eraser" proteins that respectively install, recognize, and remove this compound. Stable isotope labeling with amino acids in cell culture (SILAC)-based quantitative proteomics, for example, can be used to identify proteins that interact with RNA sequences containing this modification. nih.gov

Modificomics: This emerging field focuses on the comprehensive analysis of all RNA modifications within a cell. Studying the "modificome" can reveal co-occurrence or mutual exclusivity of this compound with other modifications, hinting at synergistic or antagonistic relationships in gene regulation. nih.gov The integration of these diverse datasets, often facilitated by advanced computational tools and platforms like single-cell analyst, allows for the construction of detailed regulatory maps. nih.gov This multi-omics approach is crucial for moving beyond simple cataloging of modification sites to a mechanistic understanding of their functional consequences in various biological processes and disease states. mdpi.commdpi.com

Single-Molecule and Super-Resolution Imaging of Modified RNA

Visualizing the precise subcellular localization of RNA molecules containing this compound is key to understanding their function in cellular organization and dynamics. Recent advancements in single-molecule and super-resolution microscopy are making this possible. nih.gov

Techniques like single-molecule fluorescence in situ hybridization (smFISH) allow for the detection and quantification of individual mRNA molecules within single cells. nih.gov By designing probes specific to RNAs known to carry this compound, researchers can map their distribution and track their movement in real-time.